6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole
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Overview
Description
6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the methoxyphenyl and dimethyl groups in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated carbazole compounds.
Scientific Research Applications
6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The compound’s ability to intercalate into DNA also makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl group and has similar applications in organic synthesis.
5-(4-Methoxyphenyl)-1H-indole: Another compound with a methoxyphenyl group, known for its biological activities.
Uniqueness
6-(4-Methoxyphenyl)-1,4-dimethyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole core. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high thermal stability and photophysical performance.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-13-4-5-14(2)21-20(13)18-12-16(8-11-19(18)22-21)15-6-9-17(23-3)10-7-15/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYHWJMJXFGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)OC)NC2=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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